![molecular formula C13H10F2N2O B7554376 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B7554376.png)
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide, also known as AG-014699 or rucaparib, is a synthetic small molecule inhibitor that has been developed for the treatment of cancer. It is a PARP (Poly ADP-ribose polymerase) inhibitor that has shown promising results in clinical trials. PARP inhibitors are a new class of drugs that target cancer cells by exploiting their DNA repair mechanisms.
Mécanisme D'action
PARP inhibitors like 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide target cancer cells by inhibiting the PARP enzyme, which plays a critical role in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death. PARP inhibitors have been shown to be particularly effective in cancers with defects in the BRCA1/2 genes, which are involved in DNA repair.
Biochemical and Physiological Effects
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a potent inhibitory effect on PARP activity. It has also been shown to induce DNA damage and cell death in cancer cells. In addition, it has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide is its specificity for cancer cells with defects in DNA repair. This makes it a promising treatment option for patients with BRCA1/2-mutant cancers. However, one limitation is that it may not be effective in cancers that do not have defects in DNA repair.
Orientations Futures
There are several future directions for research on 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide. One area of focus is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors. Finally, there is ongoing research on the use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Conclusion
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide is a promising new treatment option for patients with BRCA1/2-mutant cancers. Its mechanism of action, specificity for cancer cells, and minimal toxicity make it an attractive option for cancer treatment. Ongoing research will continue to explore the potential of PARP inhibitors like 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide in the fight against cancer.
Méthodes De Synthèse
The synthesis of 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 4-fluorobenzoyl chloride to form 4-fluoro-N-(4-fluorophenyl)benzamide. This is then reacted with sodium hydride and 2-amino-5-fluorobenzonitrile to form 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide. The final product is purified by column chromatography.
Applications De Recherche Scientifique
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide has been extensively studied for its potential as a cancer treatment. It has shown efficacy in preclinical models of several types of cancer, including ovarian, breast, prostate, and pancreatic cancer. Clinical trials have demonstrated its effectiveness in patients with BRCA1/2-mutant ovarian and breast cancers.
Propriétés
IUPAC Name |
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGBCWGCDIHLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.